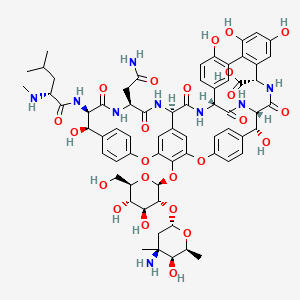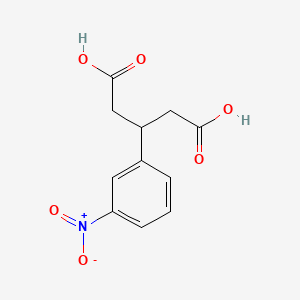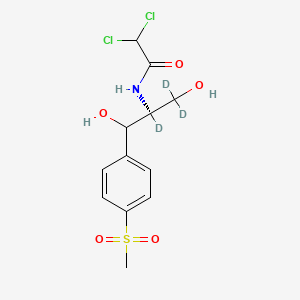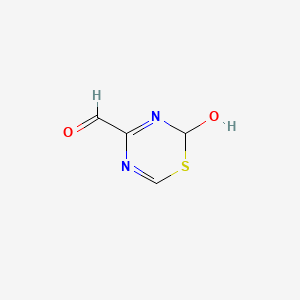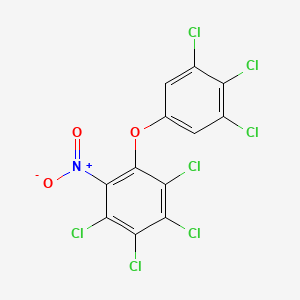
3,4,5-Trichlorophenoxy-O-tetrachloronitrobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4,5-Trichlorophenoxy-O-tetrachloronitrobenzene is a chemical compound with the molecular formula C12H2Cl7NO3 and a molecular weight of 456.3 g/mol. It is an intermediate in the synthesis of 1,2,3,4,7,8,9-Heptachlorodibenzofuran, a common environmental pollutant.
Métodos De Preparación
The preparation of 3,4,5-Trichlorophenoxy-O-tetrachloronitrobenzene involves the reaction of 3,4,5-Trichlorophenol with 1,2,3,4-Tetrachloro-5-nitrobenzene under specific conditions. The reaction typically requires a solvent such as dichloromethane and a base like potassium carbonate to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure higher yields and purity.
Análisis De Reacciones Químicas
3,4,5-Trichlorophenoxy-O-tetrachloronitrobenzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different chlorinated derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, leading to the formation of amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and nucleophiles like sodium hydroxide. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
3,4,5-Trichlorophenoxy-O-tetrachloronitrobenzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and environmental pollutants.
Biology: The compound is studied for its potential effects on biological systems and its role in environmental contamination.
Medicine: Research is conducted to understand its toxicological properties and potential therapeutic applications.
Industry: It is used in the production of various chemicals and materials, including pesticides and herbicides.
Mecanismo De Acción
The mechanism of action of 3,4,5-Trichlorophenoxy-O-tetrachloronitrobenzene involves its interaction with molecular targets in biological systems. The compound can bind to specific receptors or enzymes, leading to changes in cellular processes. The pathways involved may include oxidative stress, disruption of cellular membranes, and interference with metabolic processes.
Comparación Con Compuestos Similares
3,4,5-Trichlorophenoxy-O-tetrachloronitrobenzene can be compared with similar compounds such as 1,2,4,5-Tetrachloro-3-nitrobenzene and 2,4,5-Trichlorophenoxyacetic acid . These compounds share structural similarities but differ in their chemical properties and applications. For example:
1,2,4,5-Tetrachloro-3-nitrobenzene: Used as a fungicide and in quantitative analysis by nuclear magnetic resonance.
2,4,5-Trichlorophenoxyacetic acid: A synthetic auxin used as a herbicide to defoliate broad-leafed plants.
The uniqueness of this compound lies in its specific structure and its role as an intermediate in the synthesis of environmental pollutants.
Propiedades
Fórmula molecular |
C12H2Cl7NO3 |
|---|---|
Peso molecular |
456.3 g/mol |
Nombre IUPAC |
1,2,3,4-tetrachloro-5-nitro-6-(3,4,5-trichlorophenoxy)benzene |
InChI |
InChI=1S/C12H2Cl7NO3/c13-4-1-3(2-5(14)6(4)15)23-12-10(19)8(17)7(16)9(18)11(12)20(21)22/h1-2H |
Clave InChI |
KDXIEOKFMXFVGS-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C(=C1Cl)Cl)Cl)OC2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Rhodium,bis(acetonitrile)tetrakis[m-[methyl 2-(oxo-ko)-4-oxazolidinecarboxylato-kn3]]di-,(rh-rh),stereoisomer(9ci)](/img/structure/B13837829.png)
![5-[(2-Chlorophenyl)methyl]-6,7-dihydrothieno[3,2-c]pyridinium Bromide](/img/structure/B13837830.png)
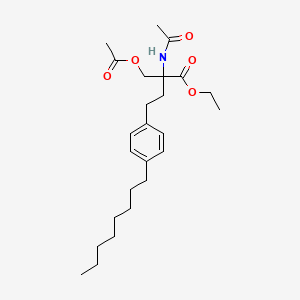
![3-(4,5-Dihydro-1-[(methyl-d3)-1H-pyrrol-2-yl)]pyridine; 3-[4,5-Dihydro-1-(methyl-d3)pyrrol-2-yl]pyridine; N-Methylmyosmine-d3](/img/structure/B13837839.png)
![2-(3-(1-Oxo-1H-pyrrolo[2,1-c][1,4]oxazin-3-yl)propyl)isoindoline-1,3-dione](/img/structure/B13837841.png)
